molecular formula C20H22N2O4 B2925816 2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-04-6

2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2925816
CAS No.: 941919-04-6
M. Wt: 354.406
InChI Key: PQGRGMLBYGIZRW-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a high-purity chemical compound intended for research and development applications. This benzamide derivative features a 2,6-dimethoxybenzamide core linked to a phenyl ring substituted with a 2-oxopiperidine group, a structural motif found in compounds with documented biological activity . The presence of the 2-oxopiperidin-1-yl (lactam) group is a significant feature, as this moiety is present in various pharmacologically active molecules and is often investigated for its potential to interact with enzymatic targets . For instance, lactam-containing compounds have been explored as inhibitors of key enzymes like Factor Xa in the coagulation cascade , while other benzamide derivatives are studied for their potential kinase inhibitory activity . Researchers value this compound for its potential application in medicinal chemistry and drug discovery, particularly in the synthesis and study of new therapeutic agents. The stereoelectronic properties imparted by the methoxy substituents and the lactam ring may influence its binding affinity and specificity toward biological targets . This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and in accordance with all applicable local and international regulations.

Properties

IUPAC Name

2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-16-9-6-10-17(26-2)19(16)20(24)21-14-7-5-8-15(13-14)22-12-4-3-11-18(22)23/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGRGMLBYGIZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(2-oxopiperidin-1-yl)aniline under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The methoxy and piperidinyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

2,6-Dimethoxy-N-(3-(4-Substituted Phenyl)Isoxazol-5-yl)benzamide

Key Differences :

  • Substituent : The isoxazole ring replaces the 2-oxopiperidinyl group in the main compound.
  • Activity: QSAR studies reveal that electron-withdrawing substituents (e.g., -NO₂, -CF₃) on the phenyl ring enhance chitin synthesis inhibition, a critical target in pesticide development.

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity
2,6-Dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide C₂₀H₂₁N₂O₄ 353.4 2,6-Dimethoxy benzamide, 2-oxopiperidinyl Unknown (inferred: enzyme modulation)
2,6-Dimethoxy-N-(3-(4-NO₂-phenyl)isoxazol-5-yl)benzamide C₂₃H₁₈N₃O₆ 432.4 Isoxazole, nitro group Chitin synthesis inhibition (IC₅₀ = 0.8 μM)
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) C₁₇H₁₉NO₂ 269.3 Methyl, isopropoxy Fungicide (mitochondrial complex III inhibition)

N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide

Key Differences :

  • Functional Groups: The hydroxyl and tertiary alcohol groups in this compound create an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization. In contrast, the 2-oxopiperidinyl group in the main compound may serve as a hydrogen-bond donor/acceptor but lacks direct metal-coordination capacity .

Pharmacological Benzamides (Indapamide, Repaglinide)

Key Differences :

  • Therapeutic Targets :
    • Indapamide : Sulfonamide group enables diuretic and antihypertensive effects via Na⁺/Cl⁻ transporter inhibition.
    • Repaglinide : Carboxylic acid and piperidine groups facilitate insulin secretion by pancreatic β-cell K⁺ channel modulation.
  • Structural Insight : The absence of ionizable groups (e.g., sulfonamide in indapamide) in the main compound suggests divergent pharmacological pathways .

6-(2,3-Dihydro-1,4-Benzodioxin-5-yl)-N-[3-(Dimethylaminomethyl)phenyl]-2-Methoxypyridin-3-Amine

Key Differences :

  • Complexity : This compound incorporates a dihydrobenzodioxin ring and pyridin-amine, resulting in higher molecular weight (391.5 g/mol) and lipophilicity compared to the main compound (353.4 g/mol). Such features may enhance blood-brain barrier penetration but reduce aqueous solubility .

Physicochemical and Bioactivity Trends

  • Molecular Weight : Lower molecular weight (e.g., mepronil: 269.3 g/mol) correlates with agrochemical utility, while higher weights (e.g., >350 g/mol) are common in CNS-targeting drugs.
  • Substituent Effects: Electron-deficient groups (e.g., -NO₂) enhance pesticidal activity, whereas hydrogen-bond donors (e.g., 2-oxopiperidinyl) may favor protein-ligand interactions in therapeutics .

Biological Activity

2,6-Dimethoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C_{16}H_{20}N_{2}O_{3}

The biological activity of this compound primarily stems from its interaction with various biological targets, including:

  • Enzymatic inhibition : It may act as an inhibitor of certain enzymes involved in metabolic pathways.
  • Receptor modulation : The compound is believed to modulate neurotransmitter receptors, which can influence neurological functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Effect Reference
AntimicrobialInhibits growth of specific bacteria
Anti-inflammatoryReduces inflammatory markers in vitro
NeuroprotectiveProtects neuronal cells from apoptosis

Case Study 1: Antimicrobial Activity

A study demonstrated that the compound showed significant antimicrobial activity against Mycobacterium tuberculosis. The mechanism involves inhibiting cell wall synthesis, which is crucial for bacterial survival. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics used in clinical settings.

Case Study 2: Anti-inflammatory Properties

In vitro studies have shown that this compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases.

Pharmacokinetics

Pharmacokinetic studies indicate that the compound has favorable absorption characteristics, with a half-life suitable for therapeutic use. Further research is needed to fully understand its metabolic pathways and potential drug interactions.

Toxicology

Preliminary toxicological assessments suggest that the compound exhibits low toxicity in animal models, making it a promising candidate for further development. Long-term studies are necessary to evaluate chronic exposure effects.

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